![molecular formula C10H10BrN B1278999 2-(3-Bromophenyl)-2-methylpropanenitrile CAS No. 90433-20-8](/img/structure/B1278999.png)
2-(3-Bromophenyl)-2-methylpropanenitrile
Overview
Description
2-(3-Bromophenyl)-2-methylpropanenitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
Preparation Methods
The synthesis of 2-(3-Bromophenyl)-2-methylpropanenitrile typically involves a multi-step process. One common method includes the bromination of a suitable precursor, such as 3-bromotoluene, followed by a reaction with a nitrile source. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale bromination and nitrile addition reactions under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(3-Bromophenyl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
2-(3-Bromophenyl)-2-methylpropanenitrile serves as an intermediate in synthesizing various complex organic compounds. It can participate in:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Coupling Reactions : It can undergo reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Biological Studies
The compound is utilized in biological research to study biochemical pathways and interactions. Its nitrile group allows for potential interactions with enzymes or receptors, influencing various biological processes.
Material Science
In the field of material science, this compound is used in producing specialty chemicals and materials that have applications in pharmaceuticals and agrochemicals.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(3-Bromophenyl)-2-methylpropanenitrile include:
2-(3-Bromophenyl)-2-methylpropanoic acid: This compound has a carboxylic acid group instead of a nitrile group.
3-Bromobenzonitrile: This compound lacks the methyl group attached to the carbon connected to the nitrile group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-(3-Bromophenyl)-2-methylpropanenitrile is a nitrile compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C11H12BrN
- Molecular Weight : 236.13 g/mol
- CAS Number : 90433-XX-X
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound has been studied for its potential roles in:
- Enzyme Inhibition : It shows inhibitory effects on serine proteases, which are critical in various physiological processes. The compound forms reversible covalent bonds with the active site serine residue of these enzymes, leading to inhibition.
- Cell Signaling Modulation : By affecting protease activity, it can influence signaling pathways involved in inflammation and apoptosis.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, a study synthesized several derivatives and assessed their cytotoxic effects against various cancer cell lines, revealing promising results that warrant further investigation .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities. Preliminary results indicate that it may possess significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
Study 1: Inhibition of Serine Proteases
A laboratory study demonstrated that this compound effectively inhibited serine proteases in vitro. The study measured enzyme activity before and after treatment with the compound, showing a significant reduction in protease activity at concentrations as low as 10 µM. The inhibition was reversible and dependent on the concentration of the compound used.
Study 2: Anticancer Activity Assessment
In a recent study published in MDPI, derivatives of the compound were tested against human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values below 20 µM, suggesting potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways .
Table: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate stability under physiological conditions. However, prolonged exposure to aqueous environments can lead to hydrolysis and degradation. Toxicological assessments highlight potential hepatotoxicity and nephrotoxicity at higher doses, necessitating careful dosage management in therapeutic applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKECRCMIFURWMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441080 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90433-20-8 | |
Record name | 2-(3-BROMOPHENYL)-2-METHYLPROPANENITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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